1-(Benzyloxy)naphthalene
Description
Significance of Aryl Ether Compounds in Chemical Sciences
Aryl ethers are a class of organic compounds that feature an ether linkage between an aromatic ring and an alkyl or another aryl group. fiveable.mesolubilityofthings.com This structural motif is of substantial importance in the chemical sciences for several reasons. Aryl ethers are prevalent in a wide array of biologically significant molecules, forming the backbone of many pharmaceuticals, fragrances, and agrochemicals. fiveable.meacs.orgalfa-chemistry.com Their unique physicochemical properties, such as enhanced thermal stability and specific solubility characteristics, make them valuable as solvents in various chemical reactions. fiveable.menumberanalytics.com
The ether linkage in these compounds is generally stable and unreactive towards many reagents, which allows for chemical modifications on other parts of the molecule without cleaving the ether bond. solubilityofthings.comnumberanalytics.com However, under specific conditions, the ether bond can be cleaved, making these compounds useful as protecting groups for hydroxyl functionalities during complex multi-step syntheses. smolecule.com Furthermore, the aromatic portion of aryl ethers can undergo electrophilic substitution reactions, providing a pathway for the introduction of additional functional groups. fiveable.me The versatility of aryl ethers as key intermediates and functional components ensures their continued importance in synthetic organic chemistry and materials science. fiveable.meacs.org
Overview of Naphthyl Ether Derivatives in Academic Studies
Naphthyl ether derivatives, a specific subclass of aryl ethers, are characterized by the presence of a naphthalene (B1677914) ring system. These compounds have garnered considerable attention in academic research due to their diverse applications, particularly in medicinal chemistry and materials science. nih.gov The larger, more electron-rich naphthalene scaffold, when compared to a simple benzene (B151609) ring, often imparts unique biological activities.
In the pharmaceutical field, naphthyl ether derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer, antifungal, and anti-inflammatory agents. nih.govresearchgate.net For instance, some derivatives have shown significant antiproliferative effects against various cancer cell lines. The incorporation of a naphthyl ether moiety can enhance the binding affinity of a molecule to biological targets through mechanisms like π-π stacking interactions.
Beyond medicine, these compounds are also explored in the development of new materials. Their inherent fluorescence and electronic properties make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The study of naphthyl ether derivatives continues to be an active area of research, with scientists exploring new synthetic methods and applications for this versatile class of compounds.
Historical Context of 1-(Benzyloxy)naphthalene in Research
This compound, with the chemical formula C₁₇H₁₄O, is an aromatic ether that has been a subject of interest in various research domains. Historically, its synthesis and utility are closely tied to the development of protecting group chemistry in organic synthesis. The benzyl (B1604629) group is a commonly used protecting group for alcohols and phenols (including naphthols) because of its stability under a wide range of reaction conditions, including acidic and basic environments. researchgate.net
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis, where 1-naphthol (B170400) is reacted with a benzyl halide in the presence of a base. Over the years, various methodologies have been developed to improve the efficiency and environmental friendliness of this synthesis, including the use of phase-transfer catalysis and micellar media. smolecule.com
Beyond its role as a protected form of 1-naphthol, this compound has been utilized as an intermediate in the synthesis of more complex molecules. It has also been employed in studies related to sigmatropic rearrangements, such as the Claisen rearrangement. nih.govresearchgate.net More specifically, it has been used as a model compound in research aimed at improving the direct liquefaction of coal through steam pretreatment. chemicalbook.com Crystallographic studies have provided detailed insights into its three-dimensional structure, revealing a nearly perpendicular orientation between the naphthyl and phenyl rings. nih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O | chemicalbook.comachemblock.com |
| Molecular Weight | 234.29 g/mol | chemicalbook.com |
| Melting Point | 73.5-74 °C | chemicalbook.com |
| Boiling Point | 237-240 °C (at 13 Torr) | chemicalbook.com |
| Density | 1.125 g/cm³ | chemicalbook.com |
| Appearance | Pale Orange to Light Orange Solid | chemicalbook.com |
| CAS Number | 607-58-9 | chemicalbook.comachemblock.com |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pccn | researchgate.net |
| a | 13.0210(6) Å | nih.gov |
| b | 24.8832(10) Å | nih.gov |
| c | 7.9478(3) Å | nih.gov |
| Dihedral Angle (Naphthyl-Phenyl) | 83.22(4)° | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWULLEVAMIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209514 | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-58-9 | |
| Record name | 1-(Phenylmethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naphthalene, 1-(phenylmethoxy)- | |
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| Record name | Naphthalene, 1-(phenylmethoxy)- | |
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| Record name | Naphthalene, 1-(phenylmethoxy)- | |
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| Record name | Benzyl alpha-naphthyl ether | |
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Synthetic Methodologies and Strategies for 1 Benzyloxy Naphthalene and Its Derivatives
Classical Approaches to Ether Synthesis
Traditional methods for ether synthesis have been widely adapted for the preparation of naphthyl ethers, offering reliable and well-understood pathways.
The Williamson ether synthesis, a robust and versatile method developed in 1850, remains a primary strategy for preparing ethers. wikipedia.orgbyjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com
For the synthesis of naphthyl ethers like 1-(benzyloxy)naphthalene, this involves the reaction of a naphthoxide ion with a benzyl (B1604629) halide. nih.gov Typically, 1-naphthol (B170400) is first deprotonated by a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium naphthoxide. smolecule.comlibretexts.org This intermediate then reacts with benzyl bromide or benzyl chloride to yield the final ether product. nih.govsmolecule.com Common solvents for this reaction include aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972), which facilitate the SN2 pathway. smolecule.com
The reaction's success is contingent on the nature of the alkylating agent; primary halides like benzyl bromide are ideal, as secondary and tertiary halides are prone to undergoing elimination reactions as a competing pathway. wikipedia.orgmasterorganicchemistry.com
Table 1: Representative Conditions for Williamson Ether Synthesis of Naphthyl Ethers
| Naphthol Derivative | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Time | Yield |
| 2-Hydroxy-1-naphthaldehyde (B42665) | Benzyl Bromide | K₂CO₃ | - | DMF | 40°C | 30 min | 77% |
| 2-Hydroxy-1-naphthaldehyde | Benzyl Chloride | K₂CO₃ | KI | Acetone | Reflux (~56°C) | 4 hrs | 92% |
| Methyl 2-(2-hydroxynaphthalen-8-yl)-2-oxoacetate | Benzyl Bromide | K₂CO₃ | - | DMF | Room Temp. | 24 hrs | 80% |
Data compiled from multiple sources. nih.gov
Base-promoted etherification is a fundamental aspect of the Williamson synthesis, where the choice of base is crucial for efficient reaction. In the synthesis of naphthyl ethers, phenols like 1-naphthol are readily deprotonated by mild bases such as potassium carbonate (K₂CO₃) to form the corresponding phenoxide ions. nih.gov These ions then act as nucleophiles, attacking the alkyl halide. nih.gov
The use of phase-transfer catalysis (PTC) represents a significant advancement in this area. smolecule.com In this technique, a catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the naphthoxide anion from an aqueous or solid phase to an organic phase containing the benzyl halide. smolecule.com This enhances reaction rates and allows for milder conditions. For instance, adding tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in the reaction of 2-hydroxy-1-naphthaldehyde with benzyl bromide in acetone can increase yields to 95%.
Modern adaptations sometimes employ microwave irradiation to accelerate the reaction, reducing times from hours to minutes while maintaining high yields.
Green Chemistry Approaches
In response to growing environmental concerns, green chemistry principles have been applied to ether synthesis, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. researchgate.netacsgcipr.org
Micellar catalysis has emerged as a powerful, environmentally friendly alternative for synthesizing ethers like this compound. smolecule.comnumberanalytics.comresearchgate.net This approach uses surfactants in water to form micelles, which act as nanoreactors. numberanalytics.comresearchgate.net The hydrophobic cores of these micelles solubilize the organic reactants (e.g., 1-naphthol and benzyl bromide), effectively increasing their local concentrations and accelerating the reaction kinetics. smolecule.comresearchgate.net
This method aligns with green chemistry principles by using water as the bulk solvent, reducing the reliance on volatile organic compounds (VOCs). acsgcipr.org A reported synthesis of this compound involves stirring 1-naphthol, benzyl bromide, and triethylamine (B128534) in a micellar medium at room temperature, achieving a 70% yield. nih.gov Another approach utilizes an iron catalyst (FeCl₂·4H₂O) in propylene (B89431) carbonate, a recyclable solvent, to achieve a 90% yield at 80–100°C in just one hour. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) are particularly effective, as they can enhance nucleophilic substitution by concentrating the reactants at the micelle-water interface. smolecule.com
Table 2: Micellar Catalysis for this compound Synthesis
| Reagents | Base/Catalyst | Medium | Temperature | Time | Yield |
| 1-Naphthol, Benzyl Bromide | Triethylamine | Micellar Medium | 30°C | 30 min (stirring) + overnight | 70% |
| 1-Naphthol, Benzyl Bromide | FeCl₂·4H₂O | Propylene Carbonate | 80–100°C | 1 hr | 90% |
Data compiled from multiple sources. nih.gov
Targeted Synthesis of Functionalized Derivatives
The core structure of this compound can be modified to include various functional groups, leading to derivatives with tailored properties for applications in medicinal chemistry and materials science. smolecule.com
The synthesis of functionalized derivatives often employs the same fundamental reactions described above, applied to substituted starting materials. For example, the synthesis of methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate was achieved by reacting methyl 2-(2-hydroxynaphthalen-8-yl)-2-oxoacetate with benzyl bromide in the presence of potassium carbonate in dry DMF. nih.gov This reaction proceeded over 24 hours at room temperature to give the desired product in an 80% yield. nih.gov
Similarly, 2-(benzyloxy)-1-naphthaldehyde (B183195) can be prepared from 2-hydroxy-1-naphthaldehyde and benzyl bromide using potassium carbonate as the base. The introduction of substituents can also be achieved through multi-step sequences. For instance, 5-(benzyloxy)-8-chloronaphthalene-1,4-dione (B11832494) can be synthesized by first introducing a benzyloxy group onto a naphthalene (B1677914) precursor via nucleophilic substitution, followed by chlorination through electrophilic aromatic substitution. smolecule.com These targeted syntheses demonstrate the versatility of etherification methodologies in creating a diverse library of complex molecules built upon the naphthyl benzyl ether scaffold.
Preparation of Benzyloxynaphthoquinone Scaffolds
Benzyloxynaphthoquinone scaffolds are important intermediates in the synthesis of various biologically active compounds. A common method for their preparation involves the O-alkylation of hydroxy-1,4-naphthoquinones. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with benzyl chloromethyl ether in the presence of a base like sodium hydride can yield the corresponding 2-(benzyloxymethyl)-1,4-naphthoquinone. Interestingly, this reaction can sometimes lead to the formation of the O-benzylated product, 2-(benzyloxy)-1,4-naphthoquinone, as a side product. jst.go.jp The reaction course and the ratio of products can be controlled by the choice of the base and reaction conditions. jst.go.jp
Another approach involves the radical-mediated benzylation of 1,4-naphthoquinone (B94277). The reaction of 1,4-naphthoquinone with 2-phenylacetic acid in the presence of silver nitrate (B79036) and ammonium persulfate can produce 2-benzyl-1,4-naphthoquinone. acs.org This method provides a direct way to introduce a benzyl group onto the naphthoquinone core. acs.org Further modifications of the benzyl group, such as the introduction of a methoxy (B1213986) substituent, can also be achieved using appropriately substituted phenylacetic acids. acs.org
The following table summarizes the synthesis of some benzyloxynaphthoquinone derivatives:
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 1,4-Naphthoquinone | 2-Phenylacetic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-Benzyl-1,4-naphthoquinone | 71% | acs.org |
| 1,4-Naphthoquinone | 2-(4-Methoxyphenyl)acetic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-(4-Methoxybenzyl)-1,4-naphthoquinone | 71% | acs.orgacs.org |
| 2-Hydroxy-1,4-naphthoquinone | Benzyl chloromethyl ether, NaH | 2-(Benzyloxy)-1,4-naphthoquinone | - | jst.go.jp |
Synthesis of Benzyloxynaphthaldehyde Compounds
Benzyloxynaphthaldehyde compounds are valuable precursors for the synthesis of more complex molecules, including chalcones and other derivatives. A primary method for their synthesis is the O-benzylation of the corresponding hydroxynaphthaldehyde. For example, 2-hydroxy-1-naphthaldehyde can be reacted with benzyl bromide in the presence of a suitable base to afford 2-(benzyloxy)-1-naphthaldehyde. semanticscholar.orgtandfonline.com
An alternative strategy involves the oxidation of the corresponding alcohol. For instance, 4-benzyloxy-1-naphthalenemethanol can be oxidized to 4-benzyloxynaphthaldehyde. This aldehyde can then be further oxidized to 4-benzyloxynaphthoic acid, which serves as an intermediate for the synthesis of various esters. rsc.org
The synthesis of these aldehydes is a critical step in the construction of larger molecular frameworks. The following table highlights a key synthetic transformation:
| Starting Material | Reagent(s) | Product | Reference |
| 2-Hydroxynaphthaldehyde | Alkyl halide | 2-Alkoxy-naphthaldehydes | semanticscholar.org |
| 4-Hydroxynaphthaldehyde | Benzyl bromide | 4-Benzyloxynaphthaldehyde | rsc.org |
Strategies for Naphthalene-Based Chalcone (B49325) Derivatives
Naphthalene-based chalcones incorporating a benzyloxy group are synthesized through the Claisen-Schmidt condensation. tandfonline.com This reaction involves the base-catalyzed condensation of a substituted benzyloxynaphthaldehyde with an appropriate acetophenone. For instance, 2-(benzyloxy)-1-naphthaldehyde can be reacted with various substituted acetophenones to yield a series of naphthalene-based chalcones. tandfonline.commdpi.com
The synthesis of these chalcones is often a key step in the development of compounds with potential biological activity. semanticscholar.orgtandfonline.commdpi.com The reaction conditions, such as the choice of base and solvent, can influence the yield and purity of the resulting chalcone. mdpi.com
The following table illustrates the general scheme for the synthesis of naphthalene-based chalcones:
| Aldehyde Component | Ketone Component | Product | Reference |
| 2-Alkoxynaphthaldehyde derivatives | Mannich bases of 4-hydroxyacetophenone | Aminoalkylated naphthalene-based chalcones | tandfonline.com |
| Substituted benzaldehydes | 2-Acetylnaphthalene | Naphthalene-based chalcones | nih.gov |
Formation of Heterocyclic Derivatives Containing Benzyloxy-Naphthalene Moieties
The benzyloxy-naphthalene scaffold can be utilized to construct a variety of heterocyclic derivatives. For example, chalcones derived from benzyloxynaphthaldehyde can serve as precursors for the synthesis of pyrazoline derivatives. researchgate.net The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding azo-benzyloxy-pyrazoline derivatives. researchgate.net
Furthermore, benzyloxy-naphthalene moieties can be incorporated into more complex heterocyclic systems. For example, the reaction of benzyloxy chalcones with ethyl acetoacetate (B1235776) can lead to the formation of cyclohexenone derivatives through a NaOH-catalyzed addition-ring closure reaction. nih.gov These reactions demonstrate the versatility of the benzyloxy-naphthalene unit in the construction of diverse heterocyclic frameworks. The synthesis of N-benzylic heterocycles can also be achieved through cross-coupling reactions, although this typically involves a benzylic group not directly attached to the naphthalene ring. nih.gov
Protecting Group Chemistry in Complex Synthesis
Role of Benzyl Ethers in Hydroxyl Protection
The benzyl ether is a widely used protecting group for hydroxyl functions in the synthesis of complex organic molecules, including those containing the this compound moiety. Current time information in Bangalore, IN.organic-chemistry.orghighfine.comresearchgate.net Its popularity stems from its ease of introduction, stability under a variety of reaction conditions, and the availability of mild deprotection methods. highfine.com
Introduction of the Benzyl Protecting Group:
The most common method for the introduction of a benzyl group is the Williamson ether synthesis. organic-chemistry.orghighfine.com This involves the deprotonation of the alcohol with a base, followed by reaction with benzyl bromide or benzyl chloride. commonorganicchemistry.com The choice of base is crucial and can range from strong bases like sodium hydride (NaH) to milder ones like silver oxide (Ag₂O), which can be useful for selective protection. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org
Stability of Benzyl Ethers:
Benzyl ethers are stable to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions, making them suitable for multi-step syntheses. researchgate.net This stability allows for chemical transformations on other parts of the molecule without affecting the protected hydroxyl group.
Deprotection of Benzyl Ethers:
A key advantage of the benzyl ether protecting group is the variety of methods available for its removal. The most common method is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. organic-chemistry.orghighfine.comcommonorganicchemistry.com This method is generally high-yielding and clean, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org In the presence of other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used. organic-chemistry.org
Alternative deprotection methods include:
Acidic cleavage: Strong acids can cleave benzyl ethers, but this method is limited to acid-stable substrates. organic-chemistry.orgorgsyn.org
Oxidative cleavage: Oxidizing agents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to deprotect benzyl ethers, especially p-methoxybenzyl (PMB) ethers. organic-chemistry.orgresearchgate.net Photoirradiation can enhance the effectiveness of DDQ for cleaving simple benzyl ethers. organic-chemistry.org
Lewis acid-mediated cleavage: Reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org
The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule. orgsyn.org The versatility of the benzyl ether as a protecting group has been demonstrated in the total synthesis of complex natural products like paclitaxel (B517696) and erythromycin. numberanalytics.com
The following table summarizes common conditions for the protection and deprotection of hydroxyl groups as benzyl ethers:
| Transformation | Reagent(s) | Conditions | Reference |
| Protection | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., NaH, Ag₂O) | - | organic-chemistry.orgcommonorganicchemistry.com |
| Benzyl trichloroacetimidate, Acid catalyst | For base-sensitive substrates | organic-chemistry.org | |
| Deprotection | H₂, Pd/C | Catalytic hydrogenolysis | highfine.comcommonorganicchemistry.com |
| DDQ | Oxidative cleavage | organic-chemistry.orgresearchgate.net | |
| BCl₃·SMe₂ | Lewis acid-mediated cleavage | organic-chemistry.org |
Mechanistic Investigations of Chemical Reactivity
Cleavage and Deprotection Reactions
The cleavage of the benzyl (B1604629) ether linkage in 1-(benzyloxy)naphthalene is a critical reaction in organic synthesis, where the benzyl group often serves as a protecting group for the hydroxyl functionality of 1-naphthol (B170400). nih.govresearchgate.net The stability of the benzyl group to various reagents allows for chemical modifications on other parts of the molecule, after which it can be selectively removed. nih.govresearchgate.net Mechanistic studies have explored several pathways for this deprotection, including acid-catalyzed, oxidative, and reagent-specific methods.
Benzyl ethers can be cleaved under strongly acidic conditions, although this method's utility is limited to substrates that can withstand such harsh conditions. organic-chemistry.org The acid-catalyzed cleavage mechanism typically involves the protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a benzyl cation, which is subsequently captured by a nucleophile. ecnu.edu.cn
Oxidative cleavage provides an alternative route for deprotection. organic-chemistry.org Various oxidizing agents can be employed. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is used for the oxidative debenzylation of benzyl ethers. organic-chemistry.orgnih.gov Recent advancements include visible-light-mediated methods using DDQ as a photooxidant, which allows for the cleavage of benzyl ethers under milder conditions and with greater functional group tolerance compared to traditional harsh methods like catalytic hydrogenolysis or Birch reduction. nih.govacs.org This photochemical approach proceeds via a single electron transfer from the benzyl ether to the excited state of DDQ. nih.gov The reaction can be performed with either stoichiometric or catalytic amounts of DDQ. nih.govacs.org Other oxidative methods may involve reagents like ozone or a bromo radical formed from the oxidation of bromide. organic-chemistry.org
A practical and efficient method for the debenzylation of aryl benzyl ethers, such as this compound, involves the use of a diiodine–triethylsilane (I₂–Et₃SiH) system. thieme-connect.comdntb.gov.ua This reaction is typically carried out in a green solvent like ethyl acetate at room temperature. thieme-connect.comdntb.gov.ua The method demonstrates good compatibility with various functional groups, including halo, methoxy (B1213986), ester, and nitro groups on the aromatic ring. thieme-connect.comdntb.gov.ua For example, the debenzylation of 2-(benzyloxy)naphthalene, a close analog of the subject compound, using the I₂–Et₃SiH system resulted in an 88% yield of 2-naphthol on a 10 mmol scale. thieme-connect.com
Table 1: Debenzylation of 2-(benzyloxy)naphthalene using I₂–Et₃SiH
| Substrate | Reagents | Solvent | Temperature | Product | Yield |
| 2-(benzyloxy)naphthalene | I₂, Et₃SiH | Ethyl Acetate | Room Temp. | 2-Naphthol | 88% |
Mechanistic insight into the I₂–Et₃SiH debenzylation system has been gained through control experiments. thieme-connect.com When the reaction of 2-(benzyloxy)naphthalene was attempted without either triethylsilane or diiodine, no product was formed. thieme-connect.com It is known that mixing triethylsilane and diiodine can generate hydrogen iodide (HI) and triethylsilyl iodide (Et₃SiI) in situ. thieme-connect.com Further investigation revealed that triethylsilyl iodide, generated in situ, is likely the actual promoting agent for the debenzylation process. thieme-connect.comdntb.gov.ua The reaction proceeds without the need for a separate desilylation step to obtain the final phenol product, suggesting that the in situ generated hydrogen iodide might play a role in the desilylation of any silyl ether intermediates that may form. thieme-connect.com
Rearrangement Reactions
This compound and related benzyl ether intermediates can participate in various rearrangement reactions, which are powerful tools for forming new carbon-carbon bonds and constructing complex molecular architectures.
Benzyl ether intermediates are known to play a significant role in sigmatropic rearrangements, such as the Claisen and Cope rearrangements. nih.govresearchgate.net
The Claisen rearrangement is a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form an unsaturated carbonyl compound or an ortho-allyl phenol, respectively. organic-chemistry.orglibretexts.org While the classic Claisen rearrangement involves allyl ethers, the benzyl variant has also been studied. researchgate.netrsc.org For an aryl benzyl ether, the reaction would involve a concerted, pericyclic transition state, leading to the migration of the benzyl group from the oxygen atom to a carbon atom on the naphthalene (B1677914) ring. libretexts.orglibretexts.org Theoretical calculations on benzyl vinyl ethers predict that these reactions proceed through a concerted dntb.gov.uadntb.gov.ua-sigmatropic transition state. rsc.org
The Cope rearrangement is another dntb.gov.uadntb.gov.ua-sigmatropic rearrangement involving a 1,5-diene. wikipedia.orgorganic-chemistry.org In the context of benzyl ethers, a Cope rearrangement can occur in tandem with a Claisen rearrangement. researchgate.netnih.gov For instance, if the ortho-positions of an aryl ether are blocked, an initial Claisen rearrangement might be followed by a Cope rearrangement to move the substituent to the para-position. organic-chemistry.org A tandem benzyl Claisen/aromatic Cope rearrangement has been utilized as a method for accessing 4-substituted 2-oxindole products from 2-benzyloxyindole precursors. nih.gov
A significant advancement in rearrangement chemistry is the development of catalytic, enantioselective O-to-C rearrangements. An unprecedented asymmetric thieme-connect.comdntb.gov.ua O-to-C rearrangement of substrates like alkyl 2-benzyloxy-1-naphthoates has been achieved using a chiral π–Cu(II) complex as a catalyst. nih.gov This dearomatization strategy provides a route to highly functionalized β-naphthalenone derivatives that contain an all-carbon quaternary stereocenter. nih.gov
The reaction proceeds in high yield with excellent enantioselectivity using 1–10 mol% of the chiral copper catalyst. nih.gov Mechanistic studies and X-ray crystallographic analysis of the catalyst suggest that a π–cation interaction between the aromatic substituent of the ligand and the Cu(II) center is crucial for controlling the enantioselectivity. nih.gov The proposed mechanism involves the formation of a contact ion pair intermediate. nih.gov
Table 2: Enantioselective thieme-connect.comdntb.gov.ua O-to-C Rearrangement
| Substrate Type | Catalyst | Rearrangement Type | Key Feature | Product Type |
| Alkyl 2-benzyloxy-1-naphthoates | Chiral π–Cu(II) complex | Asymmetric thieme-connect.comdntb.gov.ua O-to-C | Creates all-carbon quaternary stereocenter | β-Naphthalenone derivatives |
Investigation of Ion Pair Intermediates in Rearrangement Processes
The rearrangement of benzyloxy naphthalene derivatives can proceed through the formation of ion pair intermediates. Mechanistic studies, including crossover experiments, have provided evidence for the intramolecular nature of these reactions. For instance, in the catalytic asymmetric nih.govlibretexts.org O-to-C rearrangement of alkyl 2-benzyloxy-1-naphthoates, the reaction is believed to proceed through a tight ion pair intermediate. rsc.org This intermediate is formed by the heterolytic cleavage of the C–O bond, creating a reactive allyl cation and a counter enolate anion. rsc.org The absence of crossover products in experiments using differently substituted substrates supports the theory that the rearrangement is an intramolecular process involving a contact ion pair. rsc.org
The stability of the resulting naphthoxy anions can influence the regioselectivity of the rearrangement. rsc.org The formation of these ion pair intermediates is a key step in understanding the reaction pathway and predicting the stereochemical outcome of such rearrangements.
Substitution and Functionalization Reactions
Nucleophilic Substitution Processes
While this compound itself is not the primary subject of extensive nucleophilic substitution studies in the provided search results, related naphthalene compounds offer insights into these processes. For example, 1-methoxy-2-(diphenylphosphinyl)naphthalene readily undergoes nucleophilic aromatic substitution where the methoxy group is replaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com This suggests that the naphthalene ring, when activated by appropriate substituents, is susceptible to nucleophilic attack.
In a broader context, nucleophilic aromatic substitution can proceed through different mechanisms, such as the SNAr (addition-elimination) mechanism or via a benzyne intermediate. masterorganicchemistry.com The SNAr mechanism involves the formation of a resonance-stabilized intermediate (a Meisenheimer complex), while the benzyne mechanism involves an elimination-addition pathway. masterorganicchemistry.com The specific mechanism is often dictated by the substrate, nucleophile, and reaction conditions.
Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring
The benzyloxy group in this compound is an activating group and directs incoming electrophiles to specific positions on the naphthalene ring. The position of electrophilic attack on a substituted naphthalene is influenced by both the electronic effects of the substituent and the inherent reactivity of the naphthalene core. Generally, electrophilic substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed by α-attack is more stabilized by resonance. youtube.comyoutube.com
For a 1-substituted naphthalene, the incoming electrophile will primarily attack the C4 (para) and C2 (ortho) positions of the same ring. The steric hindrance from the substituent at C1 can influence the ratio of ortho to para substitution. The other ring is generally less reactive towards electrophilic attack unless the reaction is performed under conditions that favor thermodynamic control.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Electrophile | Major Product(s) |
| Br₂ | Br⁺ | 4-Bromo-1-(benzyloxy)naphthalene and 2-Bromo-1-(benzyloxy)naphthalene |
| HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-1-(benzyloxy)naphthalene and 2-Nitro-1-(benzyloxy)naphthalene |
| SO₃, H₂SO₄ | SO₃ | 4-(Benzyloxy)naphthalene-1-sulfonic acid |
| RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-1-(benzyloxy)naphthalene and 2-Acyl-1-(benzyloxy)naphthalene |
Note: The exact product distribution can be influenced by reaction conditions such as temperature and solvent.
Cycloaddition Reactions Involving Naphthalene-Based Alkynes and Azides
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be performed thermally or, more commonly, catalyzed by copper(I) or ruthenium. wikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and typically yields the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov In contrast, the ruthenium-catalyzed reaction (RuAAC) often leads to the 1,5-disubstituted triazole. wikipedia.orgnih.gov
Naphthalene moieties can be incorporated into either the alkyne or the azide partner. For instance, a naphthalene-containing alkyne can react with an organic azide, or a naphthalenyl azide can react with a terminal alkyne. These reactions provide a straightforward route to naphthalene-substituted triazoles, which are of interest in various fields of chemical research.
Visible-light energy-transfer catalysis has also been employed for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, leading to the formation of bicyclo[2.2.2]octa-2,5-diene scaffolds. researchgate.net
Oxidation Reactions
Conversion to Aromatic Aldehydes and Ketones
The benzylic methylene (B1212753) group in this compound is susceptible to oxidation to a carbonyl group. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents and catalytic systems can be employed for the benzylic oxidation of alkylarenes to produce aromatic aldehydes and ketones. nih.govorganic-chemistry.orgorganic-chemistry.org
Common methods for this conversion include the use of:
Chromium-based reagents (e.g., CrO₃).
Manganese-based reagents (e.g., KMnO₄).
Catalytic systems involving transition metals like cobalt, copper, or ruthenium with a terminal oxidant such as molecular oxygen, hydrogen peroxide, or tert-butyl hydroperoxide. organic-chemistry.orgresearchgate.net
Organocatalysts like N-hydroxyimides in the presence of a co-catalyst. nih.gov
The choice of oxidant and reaction conditions can be tuned to selectively oxidize the benzylic position without affecting the aromatic rings. The oxidation of this compound would be expected to yield 1-benzoyl-naphthalene.
Table 2: Common Reagents for Benzylic Oxidation
| Reagent/Catalytic System | Oxidant | Typical Conditions |
| CrO₃ | - | Acetonitrile |
| NaClO/TEMPO/Co(OAc)₂ | NaClO | - |
| Metalloporphyrins | O₂ | Solvent-free |
| Fe(NO₃)₃·9H₂O/NHSI | O₂ | Benzonitrile, 90 °C |
| CuCl₂/TBHP | t-BuOOH | Aqueous |
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides crucial insights into the pathway and energy changes of a chemical transformation. For the solvolysis of a compound like this compound, this would involve determining the rate of reaction under various conditions and the associated energetic parameters.
Solvolysis Mechanisms and Hammett Correlation Studies
Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. For this compound, the reaction would involve the cleavage of the ether linkage, leading to the formation of a benzyl cation and a 1-naphtholate anion, or a concerted displacement of the benzyloxy group by a solvent molecule.
Hypothetical Solvolysis Mechanisms:
The solvolysis of this compound could proceed through several possible mechanisms, primarily distinguished by the timing of bond-breaking and bond-making steps.
SN1 (Substitution Nucleophilic Unimolecular): This mechanism would involve a two-step process. The first and rate-determining step is the unimolecular heterolytic cleavage of the C-O bond to form a relatively stable benzyl carbocation and a 1-naphtholate leaving group. The second step is the rapid attack of the solvent molecule on the carbocation. The stability of the benzyl carbocation, due to resonance delocalization, makes this a plausible pathway.
SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step, concerted process where the solvent molecule attacks the benzylic carbon at the same time as the 1-naphthoxy group departs. This pathway is characterized by an inversion of stereochemistry if the benzylic carbon were chiral.
The preferred mechanism would depend on several factors, including the nature of the solvent (polarity and nucleophilicity), the presence of substituents on the benzyl or naphthyl rings, and the temperature.
Hammett Correlation Studies:
To elucidate the electronic effects of substituents on the reaction rate and to gain further insight into the transition state of the solvolysis reaction, a Hammett correlation study would be employed. This involves synthesizing a series of this compound derivatives with different substituents (e.g., -OCH3, -CH3, -Cl, -NO2) at various positions on the benzyl ring and measuring their solvolysis rates.
The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on the reactivity of aromatic compounds. The equation is expressed as:
log(k/k0) = ρσ
where:
k is the rate constant for the substituted reactant.
k0 is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
σ (sigma) is the substituent constant, which represents the electronic effect of a particular substituent.
A plot of log(k/k0) versus σ for a series of substituents would yield a straight line with a slope equal to ρ. The sign and magnitude of ρ provide valuable information about the reaction mechanism:
A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state. This would be consistent with an SN1 mechanism where the formation of the benzyl carbocation is the rate-determining step.
A positive ρ value would imply that electron-withdrawing groups accelerate the reaction, indicating the development of negative charge in the transition state.
The magnitude of ρ reflects the extent of charge development in the transition state. A large absolute value of ρ suggests a high degree of charge separation.
Hypothetical Data for Hammett Study of this compound Solvolysis:
While experimental data is not available, a hypothetical data set for the solvolysis of para-substituted this compound derivatives in a polar protic solvent could look like the following:
| Substituent (X) | σp | Rate Constant (k) (s-1) | log(k/k0) |
| -OCH3 | -0.27 | 1.5 x 10-3 | 1.18 |
| -CH3 | -0.17 | 5.0 x 10-4 | 0.70 |
| -H | 0.00 | 1.0 x 10-4 | 0.00 |
| -Cl | 0.23 | 2.0 x 10-5 | -0.70 |
| -NO2 | 0.78 | 1.2 x 10-6 | -1.92 |
Fictional data for illustrative purposes only.
A Hammett plot of this hypothetical data would yield a negative ρ value, supporting an SN1-like mechanism with significant positive charge development on the benzylic carbon in the transition state.
Thermodynamic Considerations:
The thermodynamics of the solvolysis reaction would be characterized by the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters could be determined by measuring the rate constants at different temperatures and applying the Eyring equation. For an SN1 reaction, one would typically expect a relatively low enthalpy of activation due to the stability of the carbocation intermediate and a slightly positive or near-zero entropy of activation, reflecting the increased disorder in the transition state as the leaving group departs.
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography and Solid-State Structure Analysis
The crystal structure of 1-(benzyloxy)naphthalene shows that both the naphthyl and phenyl ring systems are individually planar. nih.gov The naphthyl ring (atoms C1–C10) and the ether oxygen atom (O1) exhibit a mean deviation from their least-squares plane of 0.0176 Å. nih.gov Similarly, the phenyl ring of the benzyl (B1604629) group shows a mean deviation of 0.0024 Å. researchgate.net
A defining feature of the molecule's conformation is the spatial relationship between these two planar systems. The dihedral angle between the naphthyl ring system and the benzyl group is 83.22 (4)°. nih.govresearchgate.net This near-perpendicular orientation is a critical aspect of its three-dimensional structure. nih.gov
The stability of the crystal structure of this compound is significantly influenced by a network of weak intermolecular interactions. nih.govresearchgate.net These include both C-H…π and π–π stacking forces. researchgate.net
Specifically, two notable C-H…π interactions contribute to the crystal packing:
An interaction occurs between a hydrogen atom on the naphthyl ring (C5-H5) and the centroid of an adjacent naphthyl ring, with an H···π distance of 2.72 Å. nih.gov
Another C-H…π bond is formed between a hydrogen on the benzyl ring (C16-H16) and the centroid of a neighboring naphthyl ring, featuring an H···π distance of 2.85 Å. nih.gov
Furthermore, π–π stacking interactions are observed between the phenyl rings of adjacent molecules, characterized by a centroid-to-centroid distance of 3.7817 (10) Å. nih.govresearchgate.net These collective non-covalent interactions are crucial in dictating the supramolecular assembly of the compound in the solid state.
The conformation of this compound is largely defined by the torsion angle around the C-O-C-C linkage. The crystal structure reveals a torsion angle for C1—O1—C11—C12 of 177.98 (12)°. nih.gov This value indicates a staggered, anti-periplanar conformation, which is generally energetically favorable as it minimizes steric repulsion between the bulky naphthyl and phenyl groups.
The observed dihedral angle of 83.22° between the two aromatic systems further supports a low-strain conformation. nih.govresearchgate.net In the crystalline state, molecules tend to adopt conformations that represent energy minima, and this near-orthogonal arrangement effectively mitigates steric hindrance that would arise from a more coplanar orientation. The C1—O1—C11 bond angle is 117.72 (11)°. nih.gov
While a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, this technique is instrumental in quantifying and visualizing intermolecular contacts within a crystal. The analysis involves mapping the electron distribution of a molecule to generate a surface that elucidates the nature and prevalence of different interactions.
For structurally related, more complex molecules containing naphthalene (B1677914) and benzyloxy moieties, Hirshfeld surface analyses reveal the dominant role of specific contacts in crystal packing. For instance, in naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, the analysis shows that the major contributions to the crystal packing are from H⋯H (42.3%), C⋯H/H⋯C (40.3%), and O⋯H/H⋯O (15.7%) contacts. rsc.orgrsc.org A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the relative frequency of different contact types. It is expected that an analysis of this compound would similarly show a high percentage of H⋯H and C⋯H/H⋯C contacts, reflecting the importance of van der Waals forces and C-H…π interactions in its crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the electronic environment of the nuclei within the molecule, allowing for the assignment of each proton in its structure.
Although the compound has been characterized by spectral methods, a detailed, fully assigned ¹H NMR data table is not available in the primary crystallographic literature. nih.gov However, the expected spectrum can be interpreted based on the known chemical shifts for its constituent aromatic and benzylic protons.
The ¹H NMR spectrum of this compound would feature distinct regions. The seven protons of the naphthalene ring and the five protons of the phenyl ring are expected to appear as a complex series of multiplets in the downfield aromatic region, typically between 7.0 and 8.2 ppm. The most characteristic signal is that of the two benzylic protons (-O-CH₂-Ph). These protons are chemically equivalent and are not coupled to any adjacent protons, so they would appear as a sharp singlet. Due to the deshielding effect of the adjacent ether oxygen and the phenyl ring, this singlet is expected to appear significantly downfield from typical alkane protons, generally in the range of 5.0-5.3 ppm.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides a definitive count of the chemically distinct carbon atoms within the this compound molecule. The structure consists of 17 carbon atoms in total: 10 in the naphthalene ring system, 6 in the phenyl ring of the benzyl group, and one in the methylene (B1212753) bridge. Due to the asymmetry of the 1-substituted naphthalene ring, all ten naphthalenic carbons are expected to be chemically non-equivalent and thus produce distinct signals. Similarly, the carbons of the monosubstituted benzyl group will show signals for the ipso, ortho, meta, and para positions, along with the methylene carbon.
The chemical shifts (δ) in the ¹³C NMR spectrum are influenced by the electronic environment of each carbon atom. The oxygen atom of the ether linkage significantly deshields the carbon atom to which it is directly attached (C1 of the naphthalene ring), causing it to resonate at a characteristically downfield position compared to the other aromatic carbons. The methylene carbon of the benzyl group (-CH₂-) is also readily identifiable by its upfield shift relative to the aromatic carbons.
While specific, experimentally verified ¹³C NMR data for this compound is not widely reported in publicly available literature, the expected chemical shift ranges for the different carbon environments can be predicted based on established principles and data from analogous structures.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom(s) | Type | Predicted Chemical Shift (δ, ppm) |
| C1 | Naphthyl (Ar-O) | 150 - 160 |
| C2-C10 | Naphthyl (Ar-C, Ar-H) | 105 - 135 |
| C1' | Benzyl (ipso, Ar-C) | 135 - 140 |
| C2', C6' | Benzyl (ortho, Ar-H) | 127 - 130 |
| C3', C5' | Benzyl (meta, Ar-H) | 128 - 130 |
| C4' | Benzyl (para, Ar-H) | 127 - 129 |
| -CH₂- | Methylene | 65 - 75 |
Note: These are estimated ranges and actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (HMQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex aromatic systems like this compound.
Heteronuclear Single Quantum Coherence (HMQC): The HMQC (or its modern equivalent, HSQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the signal for the methylene protons would show a direct correlation to the methylene carbon signal. Likewise, each aromatic proton on both the naphthalene and benzyl rings would be correlated to its respective aromatic carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations expected for this compound would include:
A correlation between the methylene protons (-CH₂-) and the ipso-carbon of the benzyl ring (C1').
A critical correlation between the methylene protons (-CH₂-) and the C1 carbon of the naphthalene ring, confirming the ether linkage.
Correlations between the H2 proton of the naphthalene ring and the C1 and C3 carbons, helping to assign the naphthalenic signals.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Spectroscopic Characterization
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would be dominated by absorptions arising from the aromatic rings and the ether linkage.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching | Aromatic (sp² C-H) | 3100 - 3000 | Medium |
| C-H stretching | Methylene (sp³ C-H) | 3000 - 2850 | Medium |
| C=C stretching | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C-O-C stretching | Aryl-Alkyl Ether (asymmetric) | 1275 - 1200 | Strong |
| C-O-C stretching | Aryl-Alkyl Ether (symmetric) | 1075 - 1020 | Medium |
| C-H out-of-plane bending | Aromatic | 900 - 675 | Strong |
The spectrum would clearly show the aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches of the methylene group just below 3000 cm⁻¹. A series of sharp bands in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic rings. The most diagnostic feature for the ether functionality would be a strong, prominent C-O stretching band, typically observed around 1250 cm⁻¹.
Electronic Absorption Properties
The Ultraviolet-Visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within the naphthalene chromophore. The spectrum of naphthalene itself exhibits two main absorption bands, the ¹Lₐ and ¹Lₑ bands, which arise from π→π* transitions. The attachment of the benzyloxy group (-OCH₂Ph) to the naphthalene ring at the 1-position acts as an auxochrome.
This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. This is due to the extension of the conjugated system through the oxygen atom's lone pairs. Based on data for naphthalene and 1-naphthol (B170400), the spectrum of this compound in a non-polar solvent like hexane would be expected to show a fine-structured ¹Lₑ band in the range of 290-330 nm and a more intense ¹Lₐ band around 280-290 nm. researchgate.netphotochemcad.com The benzyl group itself has a much weaker absorption in this region and its contribution would likely be masked by the stronger absorption of the naphthalene moiety.
Mass Spectrometry Techniques
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺.
For this compound, the molecular formula is C₁₇H₁₄O. The exact mass of the neutral molecule is 234.1045 u. The HRESIMS analysis would be expected to show a prominent ion corresponding to the protonated molecule, [C₁₇H₁₅O]⁺.
Table 3: Calculated Exact Mass for HRESIMS Analysis
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₇H₁₅O⁺ | 235.1117 |
The high resolving power of the instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. The experimental measurement of this ion at m/z 235.1117 (or within a very narrow tolerance, typically <5 ppm) would provide unambiguous confirmation of the elemental formula C₁₇H₁₄O, thereby verifying the identity of the compound.
Electrochemical and Photophysical Investigations
The study of naphthol and its derivatives within organized molecular assemblies like vesicles and surfactant systems provides crucial insights into their behavior in micro-heterogeneous environments, mimicking biological membranes. While direct studies on this compound are specific, the behavior of its parent compound, 1-naphthol, offers a foundational understanding.
Electrochemical Behavior of Naphthol Derivatives in Vesicle Systems
Electrochemical studies have been effectively used to investigate 1-naphthol within large unilamellar vesicles (LUVs), particularly those formed from catanionic surfactants such as benzyl-n-hexadecyldimethylammonium 1,4-bis(2-ethylhexyl)sulfosuccinate. conicet.gov.arresearchgate.netrsc.org Research demonstrates that 1-naphthol undergoes a partition process, distributing itself between the aqueous phase and the vesicle bilayer. conicet.gov.arresearchgate.net This partitioning can be electrochemically monitored, allowing for the calculation of the partition constant between these two distinct phases. researchgate.net
For this compound, while specific electrochemical data in vesicle systems is not detailed in the available literature, its structure allows for predictable behavior. Unlike 1-naphthol, which has a polar hydroxyl group, this compound is significantly more hydrophobic due to the replacement of the acidic proton with a benzyl group. This increased lipophilicity would favor a much stronger partitioning into the non-polar core of the vesicle bilayer. The electrochemical signal would, therefore, be predominantly associated with the molecule embedded within the lipid environment rather than the aqueous phase.
Table 1: Comparison of Properties Relevant to Behavior in Vesicle Systems
| Property | 1-Naphthol | This compound (Expected) |
|---|---|---|
| Key Functional Group | -OH (Hydroxyl) | -O-CH₂-C₆H₅ (Benzyl Ether) |
| Polarity | Moderately Polar | Low Polarity / Non-polar |
| Acidity | Weakly Acidic (can be deprotonated) | Non-acidic |
| Partitioning Behavior | Distributes between aqueous and bilayer phases conicet.gov.arresearchgate.net | Strongly favors partitioning into the bilayer core |
Emission Studies in Surfactant Systems
Emission spectroscopy of 1-naphthol in surfactant and vesicle systems reveals complex photophysical behavior. In aqueous solutions at higher pH, 1-naphthol exists as the 1-naphtholate anion, which is the primary emitting species. conicet.gov.arrsc.org However, when incorporated into the bilayer of catanionic vesicles, the environment significantly alters this process. The surfactant's polar head groups can interact strongly with 1-naphthol, favoring emission from the excited neutral species and resulting in the appearance of a new emission band. conicet.gov.arresearchgate.net This indicates that the vesicle bilayer can slow down the proton transfer process that readily occurs in water. conicet.gov.arrsc.org
For this compound, the photophysical behavior would be fundamentally different. Lacking an acidic proton, it cannot form an anionic species. Its emission (fluorescence) would originate solely from the neutral molecule. When studied in surfactant systems, its emission spectrum would be sensitive to the polarity of its microenvironment within the micelle or vesicle. This sensitivity could be used to probe the internal environment of such surfactant systems. The bulky, non-polar structure would likely position it deep within the hydrophobic core of a micelle, leading to emission characteristics typical of a non-polar solvent environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species that have unpaired electrons. mdpi.comdntb.gov.ua It is the most common method for detecting and characterizing free radicals, which are key intermediates in many chemical reactions, including pyrolysis. mdpi.comresearchgate.net
Application in Lignocellulosic Biomass Pyrolysis Mechanism Studies
The pyrolysis of lignocellulosic biomass is a complex process involving the thermal degradation of its main components: cellulose, hemicellulose, and lignin. mdpi.com This process proceeds through radical-mediated reaction pathways, where chemical bonds are broken, generating a cascade of radical intermediates. mdpi.comdntb.gov.ua In-situ EPR spectroscopy allows for the real-time detection of these short-lived radicals at high temperatures, providing invaluable information on the pyrolysis mechanism. mdpi.comresearchgate.net
To understand the intricate degradation mechanism of lignin, a complex aromatic polymer, researchers often study the pyrolysis of simpler model compounds that represent the various ether linkages found in its structure. mdpi.com this compound is an excellent model for the α-O-4 (benzyl ether) linkage in lignin.
During high-temperature pyrolysis, the primary bond cleavage in this compound is expected to occur at the C-O bonds of the ether linkage. This can proceed via two main pathways:
Naphthyl-Oxygen Bond Scission: Cleavage of the C1(naphthyl)–O bond would produce a naphthyl radical and a benzyloxy radical.
Benzyl-Oxygen Bond Scission: Cleavage of the O–CH₂(benzyl) bond is generally more favorable, as it produces two resonance-stabilized radicals: a 1-naphthyloxy radical and a benzyl radical. researchgate.net
These radical intermediates are paramagnetic and could be detected using in-situ EPR spectroscopy during the pyrolysis process. mdpi.com The identification of these specific radicals would confirm the bond-scission pathways and help elucidate the initial steps in the thermal degradation of benzyl ether linkages within lignin. mdpi.comdntb.gov.ua
Table 2: Potential Radical Intermediates from this compound Pyrolysis
| Bond Cleavage Site | Resulting Radicals | Significance |
|---|---|---|
| O – CH₂(benzyl) | 1-Naphthyloxy Radical + Benzyl Radical | Represents a primary degradation pathway for α-O-4 lignin linkages mdpi.com |
| C₁(naphthyl) – O | 1-Naphthyl Radical + Benzyloxy Radical | A possible, though likely less favorable, degradation pathway |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of molecules like 1-(benzyloxy)naphthalene. While specific comprehensive computational studies on this molecule are not extensively detailed in available literature, its molecular geometry has been precisely determined by X-ray crystallography, which serves as a benchmark for computational optimizations. nih.govresearchgate.net
In its crystalline state, the this compound molecule adopts a specific conformation where the naphthyl and phenyl rings are nearly perpendicular to each other. nih.gov The dihedral angle between the plane of the naphthyl ring system and the benzyl (B1604629) group is reported to be 83.22 (4)°. nih.govresearchgate.net Both the naphthyl and phenyl ring systems are individually planar. nih.gov The C1—O1—C11 angle is 117.72 (11)°, and the C1—O1 bond length is 1.3678 (17) Å. nih.gov A key torsion angle, C1—O1—C11—C12, is 177.98 (12)°, indicating a specific rotational arrangement of the benzyl group relative to the ether linkage. nih.gov
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory), are routinely used to optimize molecular geometries. banglajol.info These calculations would typically start with an initial guess of the structure and iteratively solve the Schrödinger equation to find the lowest energy conformation, providing theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data.
Table 1: Selected Experimental Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| Dihedral Angle (Naphthyl–Benzyl) | 83.22 (4)° |
| Bond Angle (C1–O1–C11) | 117.72 (11)° |
| Bond Length (C1–O1) | 1.3678 (17) Å |
| Torsion Angle (C1–O1–C11–C12) | 177.98 (12)° |
Data sourced from crystallographic studies. nih.gov
Furthermore, quantum chemical calculations elucidate the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. nih.gov For aromatic systems like this compound, these calculations are crucial for understanding reactivity, stability, and non-covalent interaction capabilities. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.
Naphthalene-based structures are of significant interest in medicinal chemistry. For instance, derivatives of 1,4-bis(arylsulfonamido)naphthalene have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), which is a key pathway in cellular response to oxidative stress. nih.govnih.govtbzmed.ac.ir In these studies, molecular docking simulations are employed to rationalize the structure-activity relationships of newly synthesized inhibitors. dundee.ac.uk
Docking studies on such compounds reveal that the naphthalene (B1677914) scaffold can fit into specific binding pockets of the target protein. For example, in the Keap1 Kelch domain, docked conformations of inhibitors show that substituents on the naphthalene core, such as benzyloxy groups, can project into central channels of the protein's β-propeller structure, potentially occupying specific sub-pockets and enhancing binding affinity. dundee.ac.uk The binding energy, often calculated in kcal/mol, provides an estimate of the stability of the ligand-protein complex. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to this stability. pcbiochemres.comukm.my
While specific docking studies focused solely on this compound are not prominent, the research on its derivatives demonstrates the utility of this compound as a scaffold for designing molecules that can interact with biological targets. nih.govekb.egscienceopen.com
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for simulating the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This allows for a detailed understanding of reaction kinetics and mechanisms.
For aryl benzyl ethers, a relevant area of study is sigmatropic rearrangements. Benzyl ether intermediates are known to play a significant role in reactions like the Claisen and Cope rearrangements. nih.gov More specifically, benzyl 1-naphthyl ethers can undergo asymmetric dearomatization through a nih.govresearchgate.net O-to-C rearrangement, a process that can be accelerated by a catalyst. rsc.org Computational simulations of such reactions would involve mapping the potential energy surface to locate the minimum energy path from reactants to products. These calculations can confirm the concerted or stepwise nature of the reaction and identify the structure of the high-energy transition state that governs the reaction rate.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.govacs.org
Methods like Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) approach, have become standard for calculating NMR chemical shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov While no specific computational studies predicting the NMR spectrum of this compound were identified, the methodology is routinely applied to complex organic molecules, including substituted benzyl ethers. researchgate.net The accuracy of these predictions allows for the assignment of complex spectra and can help in the structural elucidation of new compounds. nih.gov
Table 2: Experimental ¹H NMR Chemical Shifts for a Related Naphthalene Derivative
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Naphthyl & Phenyl) | 7.88 – 6.82 (m) |
| Methylene (B1212753) (-O-CH₂-) | 3.79 (t) |
| Aliphatic Chain | 2.93 (t), 2.20 – 2.08 (m) |
Data for a related tetrahydroquinoline-substituted benzyloxy naphthalene derivative. [Source: Supporting Information for an unspecified article, data interpretation required]
The comparison between calculated and experimental spectra serves as a stringent test of the computational model. Discrepancies can point to interesting electronic or conformational effects within the molecule that may not be immediately obvious from experimental data alone.
Analysis of Intermolecular Interaction Energies
The way molecules pack in a crystal and interact in solution is governed by non-covalent intermolecular forces. Computational chemistry allows for the detailed analysis and quantification of these interactions. gatech.edu The crystal structure of this compound is stabilized by a combination of weak C—H···π and π–π stacking interactions. nih.govresearchgate.net
Specifically, two distinct C—H···π interactions are observed: one between a hydrogen atom on the naphthyl ring (C5-H5) and the centroid of another naphthyl ring, and another between a hydrogen on the phenyl ring (C16-H16) and the naphthyl ring centroid. nih.gov Additionally, π–π stacking is observed between the phenyl rings of adjacent molecules, with a centroid-to-centroid distance of 3.7817 (10) Å. nih.govresearchgate.net
Table 3: Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) |
|---|---|---|---|
| C—H···π | C5—H5 | Naphthyl Ring Centroid | 2.72 (H···Centroid) |
| C—H···π | C16—H16 | Naphthyl Ring Centroid | 2.85 (H···Centroid) |
| π–π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.7817 (10) |
Data sourced from crystallographic studies. nih.gov
Applications in Materials Science and Engineering
Advanced Energy Technologies
The chemical structure of 1-(benzyloxy)naphthalene makes it a relevant model compound for studying the complex chemical transformations that occur during the conversion of coal into liquid fuels. Aromatic ethers are known to be key structural units in the macromolecular network of coal, and understanding their behavior under liquefaction conditions is crucial for process optimization.
Role in Coal Direct Liquefaction Processes
In the realm of advanced energy, this compound and its isomers serve as important model compounds for investigating the mechanisms of direct coal liquefaction (DCL). DCL is a process that converts solid coal into liquid hydrocarbons by breaking down its complex structure at high temperatures and pressures, typically with the aid of a solvent and hydrogen. The ether linkages within coal, particularly those involving aromatic structures like naphthalene (B1677914) and benzyl (B1604629) groups, are primary targets for cleavage during this process.
Research utilizing model compounds such as α-benzylnaphthyl ether helps elucidate the thermolysis pathways and reaction kinetics. Studies have shown that under liquefaction conditions, these ether compounds undergo bond scission, producing smaller, lower-molecular-weight fragments that contribute to the liquid product yield. However, the thermolysis of α-benzylnaphthyl ether and α-naphthylmethyl phenyl ether showed minimal differences in conversion or product distribution when the atmosphere was changed from an inert gas to steam, suggesting they may be poor models for coal in steam-specific processes unless other factors are considered. acs.org The study of such reactions is fundamental to developing more efficient catalysts and optimizing reaction conditions to maximize the yield of valuable liquid fuels.
Enhancement of Liquefaction Efficiency through Steam Pretreatment
Steam pretreatment is an upgrading step investigated for its potential to improve the efficiency of direct coal liquefaction. osti.govosti.gov This process involves treating coal with subcritical steam at elevated temperatures and pressures prior to the main liquefaction stage. unt.edu The primary goal is to initiate the depolymerization of the coal structure by cleaving thermally weak bonds, particularly ether cross-links. acs.org This pre-reaction makes the coal more susceptible to dissolution and conversion during subsequent liquefaction steps. acs.orgunt.edu
Research on Illinois No. 6 coal demonstrated that pretreatment with steam at 340°C significantly enhances its performance in direct liquefaction. acs.org This enhancement is particularly notable under low-severity liquefaction conditions (385°C, 15 min), where steam pretreatment more than doubled the oil yield from 12.5% to 29% by weight. acs.orgunt.edu The use of model compounds like α-benzylnaphthyl ether in these studies helps to understand the underlying chemical mechanisms, showing that while some ethers are thermally stable, others can be cleaved by water at high temperatures, mimicking the desired reactions in coal. acs.org
| Condition | Severity | Oil Yield (wt %) | Reference |
|---|---|---|---|
| Raw Coal | Low (385°C, 15 min) | 12.5% | acs.orgunt.edu |
| Steam Pretreated Coal | Low (385°C, 15 min) | 29.0% | acs.orgunt.edu |
Electronic and Optical Materials
The unique photo-physical properties of the naphthalene moiety, combined with the structural versatility of the benzyl group, make this compound and its derivatives candidates for applications in electronic and optical materials.
Sensitizers in Thermal Paper Systems
In the field of optical materials, the isomer 2-(benzyloxy)naphthalene, also known as benzyl 2-naphthyl ether, is a commonly used sensitizer (B1316253) in thermal paper technology. iucr.orgresearchgate.netnih.gov Thermal paper creates images through a heat-induced chemical reaction between a leuco dye (color former) and a developer. epa.gov A sensitizer is a crucial third component in this heat-sensitive layer. epa.gov
The function of the sensitizer is to lower the melting point of the dye/developer mixture, facilitating the color-forming reaction at the precise temperatures generated by a thermal printer head. epa.gov This allows for faster printing speeds and higher image resolution. epa.gov Benzyl 2-naphthyl ether, with its melting point of around 102°C, acts as a solvent for the dye and developer upon heating, ensuring a sharp and clear image is formed. fishersci.ca The specific molecular structure of the sensitizer, including the twisted conformation between the phenyl and naphthyl rings, influences the physicochemical properties of the thermosensitive layer. iucr.orgresearchgate.net
| Component | Function | Example | Reference |
|---|---|---|---|
| Leuco Dye (Color Former) | Initially colorless, changes to a colored form upon reaction. | Fluoran dyes | epa.gov |
| Developer | An acidic compound that donates a proton to the leuco dye upon heating, causing the color change. | Bisphenol A (BPA) | epa.gov |
| Sensitizer | Lowers the melting point of the system to facilitate the reaction between the dye and developer. | 2-(Benzyloxy)naphthalene | iucr.orgresearchgate.net |
Development of Organic Light-Emitting Diodes (OLEDs) and Electronic Materials
Naphthalene and its derivatives are widely utilized as building blocks for materials used in organic light-emitting diodes (OLEDs). mdpi.comoled-intermediates.com These compounds can be incorporated into various layers of an OLED device, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL), to improve device efficiency, stability, and color purity. oled-intermediates.comoled.com
The naphthalene core provides a rigid, aromatic structure with desirable electronic properties for charge transport and luminescence. mdpi.com By chemically modifying the naphthalene unit, for instance by adding benzyl ether groups, researchers can fine-tune the material's properties, such as its energy levels and molecular packing, to optimize device performance. nih.gov For example, naphthalene-based materials have been successfully used to create efficient blue-light-emitting polymers for full-color displays. mdpi.com While direct application of this compound in commercial OLEDs is not widely documented, its structure represents a class of compounds—aromatic ethers with large conjugated systems—that are of significant interest in the ongoing development of new and improved OLED materials. nih.gov Naphthalene-based emitters have been demonstrated in green-emitting OLEDs, achieving high external quantum efficiencies. rsc.orgchemrxiv.org
Liquid Crystalline Materials with Benzyl-Terminated Side Chains
The synthesis of liquid crystalline materials often involves designing molecules with a combination of rigid core units and flexible side chains. The naphthalene ring can serve as a rigid core, which is a common feature in liquid crystal molecules. nih.gov
The attachment of flexible side chains, such as those with benzyl-terminated groups, can influence the molecule's ability to self-assemble into ordered liquid crystalline phases (mesophases). While specific research on this compound as a liquid crystal is not prominent, related structures are actively studied. For example, non-symmetrical, bent-shaped liquid crystals based on a naphthalene central core have been synthesized. researchgate.net The interplay between the rigid naphthalene unit and flexible chains, which could include benzyl ether moieties, is critical for achieving desired mesomorphic properties like smectic or nematic phases, which are essential for display and sensor applications. researchgate.netresearchgate.net
Organic Semiconductors and Photoluminescent Materials
The field of organic electronics leverages the semiconducting and light-emitting properties of carbon-based molecules. Naphthalene and its derivatives are known for their fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials.
While this compound is noted for its potential in the development of OLEDs, detailed research into its specific photoluminescent properties and performance as an organic semiconductor is limited in publicly available literature. However, an understanding of its potential can be gleaned from the properties of its parent compound, naphthalene. Naphthalene is a well-characterized fluorescent molecule, and its photoluminescent data serves as a foundational reference for its derivatives.
Table 1: Photoluminescent Properties of Naphthalene
| Property | Value | Conditions |
|---|---|---|
| Excitation Peak | 311 nm | |
| Emission Peak | 322 nm | |
| Fluorescence Quantum Yield (Φ) | 0.23 | In cyclohexane |
This interactive table provides key photoluminescent data for naphthalene, the parent compound of this compound.
The introduction of the benzyloxy group to the naphthalene core can be expected to modulate its electronic and photophysical properties. However, specific data on the fluorescence quantum yield and detailed emission spectra for this compound are not readily found in the surveyed scientific literature. Further research is required to fully elucidate its characteristics and potential as a standalone organic semiconductor or a component in photoluminescent materials.
Polymer and Macromolecular Engineering
The precise control over the structure and functionality of polymers is a central theme in macromolecular engineering. This often involves the use of protecting groups and monomers with specific reactive sites to build complex polymeric architectures.
Benzyl ethers, as a class of compounds, have found utility in the chemical engineering of macromolecules. nih.gov The benzyl group is frequently employed as a protecting group for hydroxyl functionalities in alcohols, phenols, and naphthols during complex organic syntheses. nih.gov This is due to its stability under a range of reaction conditions, including acidic and basic environments, and its susceptibility to cleavage under specific, mild conditions, often through catalytic hydrogenation. nih.gov
While the literature points to the use of benzyl ethers in macromolecular engineering, specific details regarding the role of this compound as a monomer or a functionalized component in the synthesis of specific polymers are not extensively detailed in the readily available scientific papers. One reference cites the use of benzyl ethers in the chemical engineering of macromolecules, but the specific contribution of this compound is not elaborated upon. nih.gov
The synthesis of this compound itself is a straightforward process, typically involving the reaction of 1-naphthol (B170400) with benzyl bromide in the presence of a base. nih.gov This accessibility suggests its potential as a starting material for more complex macromolecular structures, although this remains an area for further research and publication.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 1-Naphthol |
| Benzyl bromide |
This interactive table lists the chemical compounds discussed in this article.
Pharmacological and Biological Activity Research of Benzyloxynaphthalene Scaffolds
Anticancer Activity Studies
Derivatives of the benzyloxynaphthalene scaffold have been a focal point of anticancer research due to their demonstrated ability to inhibit cancer cell growth through various mechanisms. These studies have explored their cytotoxic effects on a range of human cancer cell lines, their ability to induce programmed cell death (apoptosis), and the specific structural features that govern their anticancer potency.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
A significant body of research has demonstrated the potent in vitro cytotoxic effects of benzyloxynaphthalene derivatives against several human cancer cell lines. For instance, a series of novel naphthoquinone-naphthol derivatives, including compounds with a benzyloxy moiety, were synthesized and evaluated for their antiproliferative effects. One such compound, 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione, demonstrated notable inhibitory effects across colon cancer (HCT116) and non-small cell lung cancer (PC9, A549) cell lines, with IC₅₀ values at 72 hours ranging from 5.27 to 6.98 μM. Further modifications of this parent compound led to derivatives with even greater potency.
Similarly, other studies on benzyl (B1604629) naphthyl sulfoxide (B87167) and sulfone derivatives have reported potent antineoplastic activity at nanomolar concentrations against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and SCC-15 (squamous cell carcinoma). These compounds exhibited strong cytotoxicity against these cancer cell lines while showing relatively lower toxicity to normal human cell lines.
The table below summarizes the in vitro cytotoxic activity of selected benzyloxynaphthalene and related derivatives against various human cancer cell lines.
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione (Compound 5) | HCT116 (Colon) | 5.27 | nih.gov |
| 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione (Compound 5) | PC9 (NSCLC) | 6.98 | nih.gov |
| 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione (Compound 5) | A549 (NSCLC) | 5.88 | nih.gov |
| Compound 13 (ortho-oxopropyl derivative of Compound 5) | HCT116 (Colon) | 1.18 | nih.gov |
| Compound 13 (ortho-oxopropyl derivative of Compound 5) | PC9 (NSCLC) | 0.57 | nih.gov |
| Compound 13 (ortho-oxopropyl derivative of Compound 5) | A549 (NSCLC) | 2.25 | nih.gov |
| Rigosertib (Styryl benzyl sulfone) | 94 cell lines | 0.05 - 0.25 | scielo.br |
| 5-Benzyl juglone (B1673114) | HCT-15 (Colon) | 12.27 | mdpi.com |
| Naphthalimide derivatives (7a-d, 8a-d) | 5 cell lines | 2 - 10 | nih.gov |
Induction of Apoptosis Mechanisms (Caspase Pathway, Topoisomerase-II Inhibition)
A key mechanism through which benzyloxynaphthalene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated through the activation of the caspase cascade, a family of proteases crucial for the execution phase of apoptosis. Studies on benzyl naphthyl sulfoxide/sulfone derivatives have shown that they can efficiently induce apoptosis in cancer cells in a dose-dependent manner. For example, one derivative, compound 15b, at a concentration of 100 nM, increased the apoptotic rate in HeLa cells from 3.0% (control) to 53.2% after 48 hours of treatment. scielo.br This ability to mediate apoptosis is closely correlated with its antitumor activity. scielo.br
However, some naphthalene (B1677914) derivatives may induce cell death through alternative pathways. Research on endoperoxides of naphthalene derivatives has indicated that while they are cytotoxic, they can impair the caspase cascade, suggesting an "abortive apoptotic pathway" due to the suppression of caspase activation. researchgate.net This highlights the complexity of cell death mechanisms initiated by these compounds.
Another important target for anticancer drugs is topoisomerase-II, an enzyme essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis. A class of naphthalimide-based antitumor agents has been designed to act as topoisomerase-II inhibitors. nih.gov These compounds were found to be modest inhibitors of the enzyme in cell-free assays and were demonstrated to efficiently induce apoptosis through a mitochondrial pathway in cancer cell lines. nih.gov
Structure-Activity Relationship (SAR) Analysis in Anticancer Agents
Structure-activity relationship (SAR) analysis is crucial for optimizing the anticancer potency of the benzyloxynaphthalene scaffold. Studies have systematically modified different parts of the molecule to understand how these changes affect cytotoxicity and the mechanism of action.
For the naphthoquinone-naphthol scaffold, research has indicated that the entire molecular framework is pivotal for antiproliferative activity. nih.gov The presence of methoxy (B1213986) groups was found to be beneficial. nih.gov Modifications to the phenolic hydroxyl group, such as the formation of benzyl ether, resulted in activity comparable to the parent compound. nih.gov A significant enhancement in activity against all tested cancer cell lines was observed with the ortho-substitution of the quinone group with an oxopropyl group. nih.gov However, combining this ortho-substitution with esterification or etherification of the phenolic hydroxyl group led to a considerable weakening of the anticancer effect. nih.gov
In the case of benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib, SAR studies have also been conducted. These investigations aim to understand how variations in the benzyl and naphthyl rings, as well as the nature of the sulfoxide/sulfone linker, influence the antineoplastic activity. The goal is to identify derivatives with potent, selective cytotoxicity against tumor cells.
Antimicrobial and Antifungal Investigations
In addition to their anticancer properties, derivatives based on the naphthalene ring system, particularly naphthoquinones, have been investigated for their potential as antimicrobial and antifungal agents. The rising prevalence of drug-resistant fungal infections has spurred the search for new therapeutic options, and these compounds have shown promise.
Broad-Spectrum Fungicidal Activities of Naphthoquinone Derivatives
Naphthoquinone derivatives have demonstrated significant broad-spectrum antifungal activities. These compounds, which can be isolated from natural sources or synthesized in the laboratory, have been tested against a variety of clinically relevant fungi. Research has confirmed their potential against opportunistic yeasts (like Candida species), dermatophytes, subcutaneous pathogenic fungi, and opportunistic filamentous fungi.
One study identified 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) as a highly effective agent, exhibiting potent antifungal activity with Minimum Inhibitory Concentration (MIC) values between 1.56 and 6.25 μg/mL against various fungal strains. The primary mechanism of action for this compound is believed to be the disruption of fungal membrane permeability, leading to the leakage of essential cellular components.
The table below presents the antifungal activity of selected naphthoquinone derivatives against pathogenic fungi.
| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |
| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Various Fungi | 1.56 - 6.25 | researchgate.net |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | mdpi.com |
| Plumbagin | Candida albicans | 0.78 | scielo.br |
| Halogenated Naphthoquinone (Compound 24) | Candida albicans | 1 | scielo.br |
| Halogenated Naphthoquinone (Compound 25) | Candida albicans | 4 | scielo.br |
Structure-Activity Relationship in Antimicrobial Compounds
The structure-activity relationship of naphthoquinone derivatives in the context of their antimicrobial activity is a key area of research. The antifungal efficacy is highly dependent on the nature and position of substituents on the naphthoquinone ring.
Studies have shown that the redox properties of the naphthoquinone core are crucial for their biological activity, allowing them to interact with critical cellular targets like enzymes and fungal DNA. The introduction of different substituents can modulate these properties and enhance potency. For example, synthetic naphthoquinones often exhibit increased activity compared to their natural counterparts. Structural modifications, such as the introduction of halogen atoms or methoxy groups, have been shown to enhance the antifungal profile of quinone derivatives.
For instance, a series of chiral benzyl amine antifungals containing a naphthalene moiety were synthesized to explore SAR. It was found that derivatives with a bulky group in the para position of the benzyl fragment showed high activity against Cryptococcus neoformans. Specifically, a para-benzyloxy substituted derivative demonstrated potent activity, highlighting the favorable contribution of this group to the antifungal effect.
Antiviral Properties
The exploration of novel chemical scaffolds for antiviral applications is a significant area of research in both medicine and agriculture. While naphthalene derivatives have been investigated for a range of biological activities, including potential antiviral effects against human viruses, specific research into the benzyloxynaphthalene scaffold as an antiviral agent against plant viruses is an emerging area.
The Tobacco Mosaic Virus (TMV) serves as a benchmark for the screening and development of new anti-plant virus agents. The scientific community is actively investigating a wide array of natural and synthetic compounds to control plant viral diseases that threaten crop yields. nih.gov Research has explored various chemical classes, including alkaloids, flavonoids, and other phenolic compounds, for their potential to inhibit TMV. acgpubs.org However, based on currently available scientific literature, dedicated studies focusing specifically on the efficacy of 1-(benzyloxy)naphthalene against the Tobacco Mosaic Virus have not been extensively reported. The development of effective antiviral agents from specific chemical precursors is an ongoing effort, and while related naphthalene structures have been synthesized for various biological evaluations, the direct application and activity of the benzyloxynaphthalene moiety in plant virology remains a field for future investigation.
Enzyme Inhibition Studies
The naphthalene core, functionalized with a benzyloxy group, serves as a key structural motif in the design of various enzyme inhibitors. Research has particularly focused on derivatives such as naphthalene-based chalcones for their potential to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases.
Recent studies have focused on the synthesis of novel aminoalkylated naphthalene-based chalcones, utilizing 2-alkoxy-naphthaldehydes (including a 2-benzyloxy derivative) as precursors. acgpubs.orgnih.gov These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the hydrolysis of the neurotransmitter acetylcholine. acgpubs.orgmdpi.com
The findings revealed that many of the synthesized chalcones demonstrated potent inhibitory activity against AChE, with IC50 values significantly lower than the reference drug, donepezil (B133215). acgpubs.orgnih.gov For instance, a series of twelve novel chalcones showed IC50 values against AChE ranging from 0.11 to 5.34 nM, compared to an IC50 of 33.4 nM for donepezil. acgpubs.orgnih.gov The compounds generally exhibited higher selectivity for AChE over BuChE, which is a desirable characteristic for potential therapeutic agents. acgpubs.org The structure-activity relationship analysis indicated that the presence of specific amine groups on one ring of the chalcone (B49325) skeleton and the alkoxy moiety (including benzyloxy) on the naphthalene ring played a crucial role in their inhibitory potency. acgpubs.org
Table 1: Cholinesterase Inhibitory Activity of Selected Naphthalene-Based Chalcones
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (AChE/BuChE) |
|---|---|---|---|
| Chalcone Series (Range) | AChE | 0.11 - 5.34 | 0.66 – 23.83 |
| Donepezil (Reference) | AChE | 33.4 | N/A |
This table presents a range of reported values for a series of novel naphthalene-based chalcones. For specific values of individual compounds, please refer to the cited source. acgpubs.org
To understand the molecular basis for the potent enzyme inhibition observed, molecular docking studies were performed. acgpubs.orgconsensus.app These computational analyses investigated the binding affinity and interactions of the naphthalene-based chalcones within the active site of the AChE enzyme. The results showed that all the tested chalcones had lower binding energies (ranging from -13.06 to -10.43 kcal/mol) compared to the standard inhibitor donepezil (-10.52 kcal/mol), indicating a higher binding affinity for the enzyme. acgpubs.orgnih.gov
The docking analysis revealed that the naphthalene ring of the chalcones fits into the deep, hydrophobic active site of the AChE enzyme. acgpubs.org This positioning is crucial for effective inhibition. The benzyloxy group, as one of the alkoxy derivatives studied, was proposed to enhance the probability of cation-π interactions between the ligand and the catalytic active site (CAS) residues of the enzyme. acgpubs.org The structural rigidity conferred by the naphthalene-chalcone scaffold improves the likelihood of the molecule adopting the correct conformation for binding. acgpubs.org These computational predictions were consistent with the potent in-vitro inhibitory activities observed. acgpubs.org
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory activities, which stem from their ability to scavenge free radicals and modulate inflammatory pathways. researchgate.net Derivatives of naphthalene that incorporate phenolic or related functional groups are therefore of interest for these properties.
The antioxidant potential of naphthalene-based chalcones, including those synthesized from 2-benzyloxynaphthaldehyde, has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. acgpubs.org This test measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The studies found that all the tested chalcones were effective at scavenging DPPH radicals, with IC50 values ranging from 12.57 to 55.52 µg/ml. acgpubs.org This activity highlights the potential of these compounds to act as antioxidants, mitigating oxidative stress that is implicated in various disease processes. The multifunctional nature of these compounds, demonstrating both cholinesterase inhibition and antioxidant activity, makes them interesting candidates for further research. acgpubs.orgnih.gov
While the direct anti-inflammatory properties of this compound itself are not extensively detailed, studies on related synthetic naphthalene derivatives have shown significant anti-inflammatory activities by inhibiting the activation of neutrophils, which are key cells in the inflammatory response. Phenolic compounds in general are known to exert anti-inflammatory effects by protecting cellular components from damage by reactive oxygen species and activating antioxidant enzymes. researchgate.net
Table 2: Antioxidant Activity of Naphthalene-Based Chalcones
| Compound Series | Assay | IC50 Range (µg/ml) |
|---|
| Aminoalkylated Naphthalene-Based Chalcones | DPPH Radical Scavenging | 12.57 - 55.52 |
This table presents the range of reported antioxidant activity for a series of novel naphthalene-based chalcones. acgpubs.org
Mutagenicity and Genotoxicity Assessment
The evaluation of a chemical compound's potential to cause genetic mutations is a critical aspect of toxicological research. This assessment often involves bacterial reverse mutation assays, such as the Ames test, which utilizes specific strains of Salmonella typhimurium to detect mutagenic activity.
Direct-Acting Mutagens in Bacterial Assays (e.g., Salmonella TA100)
The Salmonella TA100 strain is specifically designed to detect base-pair substitution mutations. While extensive research exists on the mutagenicity of various naphthalene derivatives, specific studies assessing the direct-acting mutagenicity of this compound in bacterial assays like the Ames test using the Salmonella TA100 strain are not prominently available in the reviewed scientific literature.
However, research on related naphthalene-containing structures, such as certain naphthoquinones, has shown mutagenic activity in Salmonella strains. For instance, compounds like plumbagin, naphthazarin, and juglone have demonstrated mutagenic effects, particularly with metabolic activation. nih.gov These findings highlight that the mutagenic potential of naphthalene derivatives is highly dependent on their specific substituent groups. For example, studies have shown that natural naphthoquinones are mutagenic when they possess one or two hydroxyl and/or methyl substituents, whereas unsubstituted β-naphthoquinone and derivatives with more hydroxyl groups or a prenyl side chain were non-mutagenic. nih.gov
The standard Ames test protocol exposes bacterial strains like S. typhimurium TA98 and TA100 to varying concentrations of a test chemical. medicinescience.org An increase in the number of revertant colonies compared to a negative control indicates a mutagenic response. uj.edu.pl The table below illustrates typical data obtained from such an assay for different compounds, though not for this compound itself.
| Compound | Strain | Concentration (µg/plate) | Metabolic Activation (S9) | Mean Revertants ± SD | Mutagenic Ratio (MR) |
|---|---|---|---|---|---|
| Negative Control | TA100 | 0 | - | 130 ± 15 | 1.0 |
| Positive Control (Sodium Azide) | TA100 | 1.5 | - | 1150 ± 98 | 8.8 |
| Compound X (Hypothetical) | TA100 | 10 | - | 145 ± 20 | 1.1 |
| Compound X (Hypothetical) | TA100 | 50 | - | 280 ± 35 | 2.2 |
| Compound Y (Hypothetical) | TA100 | 10 | + | 450 ± 42 | 3.5 |
This table provides hypothetical data to illustrate the output of a standard Ames test. Specific mutagenicity data for this compound is not available in the cited sources.
Correlation of Biological Activity with Chemical Reactivity and Stability
The biological activity of a compound is intrinsically linked to its chemical structure, which dictates its reactivity and stability. This compound possesses a benzyl ether linkage, which is generally stable under acidic, alkaline, and various other common reagent conditions. nih.govresearchgate.net This stability is a key reason why benzyl groups are frequently used as protecting groups for alcohols and phenols in organic synthesis. nih.govresearchgate.net
The relative inertness of the ether bond in this compound suggests a low intrinsic chemical reactivity under physiological conditions. Compounds that act as direct mutagens often do so because they are chemically reactive, capable of alkylating or intercalating with DNA. The stability of the this compound structure implies it is less likely to engage in such direct reactions, which may correlate with a lower potential for direct-acting mutagenicity. However, metabolic activation can sometimes convert a stable, non-mutagenic compound (a promutagen) into a reactive mutagen.
General Biological Applications
The benzyloxynaphthalene scaffold is a valuable structural motif in the development of new biologically active molecules, serving primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Use as Intermediates in Pharmaceutical Synthesis
Aromatic ether derivatives of naphthols, including this compound, are recognized for their application in the pharmaceutical field. nih.govresearchgate.net The benzyl group often serves as a stable protecting group for the naphthol moiety during multi-step syntheses of complex pharmaceutical agents. nih.govresearchgate.net This allows for chemical modifications to be performed on other parts of the molecule without affecting the hydroxyl group, which can be deprotected in a later step.
Furthermore, the entire benzyloxynaphthalene structure can act as a precursor or intermediate for building larger, more complex molecules with therapeutic potential. For instance, research into novel benzyl naphthyl sulfone derivatives as potential antitumor agents demonstrates the utility of the benzyl-naphthalene core in medicinal chemistry. rsc.org The synthesis of these complex molecules often involves foundational structures that can be derived from or are analogous to this compound. The naphthalene ring system is a common feature in various pharmacologically active compounds, and this compound provides a versatile starting point for accessing a range of substituted naphthalene derivatives. google.com
Application in Agrochemical and Fungicide Development
The utility of naphthol-derived aromatic ethers extends to the agrochemical sector, where they have been employed in the development of fungicides. nih.govresearchgate.net The structural features of this compound can be incorporated into more complex molecules designed to combat fungal pathogens that threaten crops. While specific fungicidal products based directly on this compound are not detailed, the broader class of benzyloxy-substituted compounds has been explored for such uses. google.com The development of modern fungicides often involves synthesizing and screening libraries of related compounds to identify structures with high potency against specific fungal species and low environmental impact. nih.gov The benzyloxynaphthalene scaffold serves as a valuable building block in the creation of these diverse chemical libraries for agrochemical research.
Environmental Impact and Sustainability Research
Occurrence and Fate in Consumer Products
While the specific detection of 1-(benzyloxy)naphthalene on thermal paper receipts is not widely documented in major studies, its isomer, 2-(benzyloxy)naphthalene, is known to be used as a sensitiser in thermal paper manufacturing. researchgate.netdoaj.org This technology is commonly used for receipts, faxes, and tickets. researchgate.net
Concerns regarding the chemical composition of thermal paper receipts have often centered on the presence of bisphenols, such as bisphenol A (BPA) and its replacement, bisphenol S (BPS). theguardian.comyoutube.com Research has shown that these compounds can be present in high concentrations on the surface of receipts and can be absorbed through the skin upon handling. theguardian.com The use of BPS has become prevalent as an alternative to BPA, although studies suggest it may have similar toxic properties. theguardian.comyoutube.com While sensitizers like benzyl (B1604629) naphthyl ethers are a necessary component of the thermal printing process, the primary focus of environmental and health studies has been on the developer chemicals like BPS. researchgate.nettheguardian.comyoutube.com
Chemicals of Concern in Thermal Paper Receipts
| Chemical Class | Example Compound | Function in Paper | Primary Concern |
|---|---|---|---|
| Developers | Bisphenol S (BPS) | Reacts with dye to form image | Endocrine disruption, skin absorption theguardian.comyoutube.com |
| Sensitisers | 2-(Benzyloxy)naphthalene | Reduces the heat needed for image formation | Environmental persistence and fate |
| Dyes | Leuco Dyes | Colorless precursor that develops color upon heating | Potential for allergic reactions and environmental impact |
Environmental Degradation and Transformation Studies
Specific studies on the environmental degradation of this compound are limited. However, its structure as an aralkyl ether suggests probable degradation pathways based on research into similar compounds. The molecule consists of a naphthalene (B1677914) ring system linked to a benzyl group via an ether bond. Environmental degradation would likely involve the breakdown of these components.
Microbial degradation is a key process for breaking down aromatic hydrocarbons in the environment. frontiersin.org For naphthalene and substituted naphthalenes, degradation is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to cleavage and eventual mineralization into carbon dioxide and water. frontiersin.org
Furthermore, studies on the biodegradation of aralkyl ethers by bacterial strains such as Rhodococcus sp. have shown that the initial enzymatic attack often occurs at the Cα-methylene group of the ether linkage. nih.govresearchgate.net This oxidation cleaves the ether bond. nih.gov For a similar compound, dibenzyl ether, this process yields benzoic acid as an intermediate metabolite. nih.govresearchgate.net
Based on these established pathways, a plausible degradation route for this compound can be proposed:
Initial Ether Cleavage: An initial oxidation of the methylene (B1212753) bridge connecting the naphthalene and phenyl rings. This would likely yield 1-naphthol (B170400) and benzaldehyde.
Further Oxidation: Benzaldehyde would be rapidly oxidized to benzoic acid.
Ring Degradation: Both 1-naphthol and benzoic acid are known to be biodegradable and would enter established catabolic pathways, where the aromatic rings are hydroxylated and subsequently cleaved, ultimately entering the central carbon pathway. frontiersin.org
Plausible Microbial Degradation Pathway for this compound
| Step | Reactant | Key Enzymatic Process | Intermediate Products | Reference Pathways |
|---|---|---|---|---|
| 1 | This compound | Oxidation of Cα-methylene | 1-Naphthol, Benzaldehyde | Degradation of aralkyl ethers nih.govresearchgate.net |
| 2 | Benzaldehyde | Oxidation | Benzoic Acid | Degradation of dibenzyl ether nih.gov |
| 3 | 1-Naphthol, Benzoic Acid | Ring Dioxygenation & Cleavage | Central Carbon Metabolites (e.g., pyruvate, salicylate) | Degradation of naphthalene and aromatic acids frontiersin.org |
Sustainable Synthesis Approaches and Green Chemistry Principles
The synthesis of this compound and related aryl ethers is an area where green chemistry principles can be applied to reduce environmental impact. wjpmr.comchemijournal.com These principles focus on increasing energy efficiency, using safer solvents, employing catalytic reactions, and maximizing atom economy. wjpmr.com
A reported synthesis of this compound involves the reaction of 1-naphthol with benzyl bromide in a micellar medium. nih.gov The use of a micellar medium (a solution of surfactants in water) is a green alternative to conventional volatile organic solvents, which are often toxic and difficult to dispose of.
Other green approaches applicable to the synthesis of benzyl aryl ethers include:
Use of Greener Solvents: Propylene (B89431) carbonate has been identified as a green, recyclable solvent for the synthesis of benzyl ethers, catalyzed by inexpensive and less toxic iron(III) chloride. acs.orgresearchgate.net This method generates only water as a byproduct, leading to a high atom economy. acs.org
Catalysis: The use of efficient catalysts can lower the energy requirements of a reaction and allow for the use of less reactive, more environmentally benign starting materials. acs.org Iron-based catalysts are being explored as earth-abundant and low-toxicity alternatives to precious metal catalysts. acs.org
Alternative Energy Sources: Microwave irradiation and ultrasonication are being investigated as methods to reduce reaction times and energy consumption compared to conventional heating methods for the synthesis of related naphthalene derivatives. researchgate.net
Catalytic Direct Hydroxylation: For the synthesis of the precursor 1-naphthol, a green method has been developed using a pigment green B catalyst and hydrogen peroxide to directly hydroxylate naphthalene, offering a cleaner route than traditional multi-step processes. google.com
Application of Green Chemistry Principles to Aryl Ether Synthesis
| Green Chemistry Principle | Conventional Method Issue | Sustainable Alternative | Example/Benefit |
|---|---|---|---|
| Safer Solvents | Use of volatile organic compounds (VOCs) | Micellar water, Propylene Carbonate nih.govacs.org | Reduces toxicity and pollution; often recyclable. |
| Catalysis | Stoichiometric reagents, precious metal catalysts | Earth-abundant metal catalysts (e.g., Iron) acs.org | Lowers cost, reduces toxicity, and improves reaction efficiency. |
| Design for Energy Efficiency | Prolonged heating (refluxing) | Microwave irradiation, Ultrasonication researchgate.net | Reduces reaction times from hours to minutes, saving energy. |
| High Atom Economy | Reactions producing significant salt waste (e.g., Williamson ether synthesis) | Dehydration reactions acs.org | Maximizes incorporation of starting materials into the final product, with water as the only byproduct. |
Future Research Directions and Emerging Areas
Elucidation of Pharmacokinetic and Pharmacodynamic Profiles for Active Derivatives
While numerous naphthalene (B1677914) derivatives have shown promising biological activity in vitro, a critical next step is the comprehensive evaluation of their behavior in biological systems. Future research must focus on elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead compounds derived from 1-(benzyloxy)naphthalene. ijpsjournal.comnih.gov Understanding the metabolic fate of these molecules is crucial, as metabolites of naphthalene, such as epoxides and naphthoquinones, can be highly reactive and are often responsible for the compound's cytotoxic effects. nih.gov
Predictive pharmacokinetic and toxicological endpoint analysis will be essential. In silico tools, such as SwissADME and admetSAR, can be employed in the early stages to predict properties like lipophilicity, solubility, permeability, and potential for P-glycoprotein transport, helping to filter and prioritize candidates with desirable drug-like characteristics. ijpsjournal.comnih.gov These computational predictions, however, must be followed by rigorous experimental validation to understand the full pharmacokinetic and pharmacodynamic profiles, ensuring that promising in vitro activity translates into in vivo efficacy and safety.
Therapeutic Potential in Various Disease Models (e.g., oncology, neurodegenerative diseases)
The naphthalene core is present in a variety of natural and synthetic compounds with significant therapeutic effects. nih.govnih.gov This structural motif is a key component in several FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Building on this, future research will continue to explore the therapeutic potential of this compound derivatives in a range of complex diseases.
Oncology: Naphthalene derivatives have been investigated as potent anticancer agents. nih.govbiointerfaceresearch.com Novel benzyl (B1604629) naphthyl sulfones and sulfoxides, for example, have shown significant cytotoxicity against various human cancer cell lines, inducing apoptosis through pathways like the p53-Bcl-2-Bax signaling cascade. rsc.orgrsc.org Future work should focus on synthesizing and evaluating new derivatives, such as naphthalene-substituted triazole spirodienones and aminobenzylnaphthols, to identify compounds with enhanced potency and selectivity against specific cancer types, including breast and pancreatic cancers. nih.govmdpi.combenthamdirect.com
Neurodegenerative Diseases: Naphthalene-based compounds are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govsemanticscholar.org Research has shown that certain derivatives can inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's. nih.gov One lead compound was found to improve cognitive function and reduce the β-amyloid burden in the brains of transgenic mice. nih.gov Further studies are warranted to synthesize and test new derivatives as cost-effective acetylcholinesterase (AChE) inhibitors and anti-amyloidogenic agents for potential use in Alzheimer's therapy. nih.govsemanticscholar.org The broad neuropharmacological potential of naphthalene derivatives also includes antidepressant, anticonvulsant, and antipsychotic effects, which merits further investigation. ijpsjournal.comijpsjournal.com
Development of Novel Naphthalene-Based Scaffolds for Enhanced Bioactivity
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry for creating compounds with improved biological activity and unique modes of action. researchgate.net The naphthalene ring is an excellent starting point for generating diverse chemical libraries due to its inherent biological activities and its suitability for chemical modification. nih.govnih.govijpsjournal.com
Future efforts will focus on diversity-oriented C-H activation reactions, which allow for the selective functionalization of the naphthalene core at various positions. acs.org This strategy enables the creation of a wide range of derivatives from a common starting material, which is crucial for building libraries of drug-like compounds for high-throughput screening. acs.org Synthetic chemists are developing efficient methods to produce polysubstituted naphthalenes, moving beyond traditional electrophilic aromatic substitution to achieve better regioselectivity. nih.govresearchgate.netchemistryviews.org By creating novel amide-coupled or amino acid-conjugated naphthalene scaffolds, researchers aim to enhance properties like cell membrane penetration and target engagement, leading to more potent antimicrobial, antifungal, and anticancer agents. researchgate.netijpsjournal.comresearchgate.net
Advanced Catalyst Design for Chemo- and Enantioselective Transformations
The synthesis of chiral molecules is of paramount importance in drug development, as different enantiomers of a drug can have vastly different biological activities and toxicities. The asymmetric dearomatization of naphthalenes represents a powerful strategy for converting flat, aromatic precursors into complex, three-dimensional chiral structures. researchgate.net
A key area for future research is the design and development of advanced catalysts that can control both the chemo- and enantioselectivity of reactions involving this compound and its derivatives. For instance, silver-mediated enantioselective aza-electrophilic dearomatization has been shown to produce chiral polyheterocycles with high yield and enantiomeric purity. researchgate.net The development of new transition-metal catalysts and chiral ligands will enable chemists to perform previously challenging transformations, providing access to novel, enantioenriched aliphatic polycycles with potential biological applications. researchgate.net
Exploration of New Material Science Applications
Beyond its role in medicinal chemistry, this compound and related compounds have applications in material science. For example, 2-(benzyloxy)naphthalene is used as a sensitizer (B1316253) for thermal paper. iucr.org Furthermore, this compound itself has been utilized in research studies aimed at improving the direct liquefaction of coal through steam pretreatment, which is relevant to the development of more efficient energy production methods. lookchem.com
Future research should explore the broader potential of these compounds in materials science. The unique photophysical properties of the naphthalene ring suggest potential applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or as fluorescent probes for chemical sensing. The rigid, planar structure of the naphthalene core can be incorporated into liquid crystals and other advanced materials. nih.gov
In-depth Computational Studies for Predictive Modeling and Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing new therapeutic agents. ijpsjournal.comnih.gov For naphthalene-based drug discovery, in-depth computational studies will play a critical role in guiding synthetic efforts and predicting biological activity.
Future research will leverage a variety of in silico techniques:
Molecular Docking: To predict the binding affinity and interaction patterns of novel this compound derivatives with specific biological targets, such as enzymes or receptors. ijpsjournal.comijpsjournal.com This helps in prioritizing compounds for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of naphthalene derivatives with their biological activities. ijpsjournal.com These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-protein complexes over time, providing insights into the stability of binding and the molecular mechanisms of action. nih.govnih.gov
ADMET Prediction: To computationally screen libraries of virtual compounds for their pharmacokinetic and toxicological properties, helping to identify candidates with better drug-like profiles early in the discovery pipeline. ijpsjournal.comnih.gov
By integrating these computational approaches, researchers can more rationally design novel naphthalene-based scaffolds with enhanced bioactivity and a higher probability of success in preclinical and clinical development. ijpsjournal.comnih.govmdpi.com
Q & A
What are the optimal synthetic routes for 1-(Benzyloxy)naphthalene, and how can reaction conditions be optimized?
Answer: The FeCl₂·4H₂O-catalyzed etherification of 1-(naphthalen-2-yl)ethanol with benzyl alcohol in propylene carbonate achieves 90% conversion and 88% isolated yield . Key parameters include:
- Solvent: Propylene carbonate (green solvent, recyclable) minimizes environmental impact.
- Catalyst loading: 10 mol% FeCl₂ balances cost and efficiency.
- Temperature: 80–100°C accelerates kinetics without side-product formation.
Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane/ethyl acetate 8:2) or GC-MS (retention time ~12.3 min).
What analytical techniques are critical for characterizing this compound and verifying its purity?
Answer:
- NMR spectroscopy: ¹H NMR (benzyloxy protons at δ 4.8–5.2 ppm; naphthalene aromatic protons at δ 7.3–8.5 ppm) and ¹³C NMR (C-O signal at δ 70–75 ppm) confirm structure .
- GC-MS: Molecular ion peak at m/z 234 (C₁₇H₁₄O⁺) and fragmentation patterns validate identity.
- Purity assessment: HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm (retention time ~8.5 min).
- Physical properties: Melting point (<-10°C) and boiling point (269°C) align with NIST data .
How should researchers mitigate biases when interpreting toxicological data for this compound?
Answer: Apply the ATSDR risk-of-bias framework :
- Selection bias: Ensure dose randomization and allocation concealment (Table C-7, ).
- Detection bias: Use blinded outcome assessments (e.g., histopathology reviewed by independent experts).
- Exposure validation: Quantify doses via HPLC to confirm administered concentrations.
Studies with ≥3 “yes” responses to bias criteria (Table C-6) qualify for moderate/high confidence tiers .
What safety protocols are mandatory for handling this compound in laboratory settings?
Answer: Adhere to GHS classifications :
- Skin/eye protection: Nitrile gloves, goggles, and lab coats (H315/H318).
- Respiratory safety: Fume hoods with exposure limits ≤0.1 mg/m³ (H335).
- Spill management: Collect waste in sealed containers for incineration (H400/H410).
- Emergency response: Immediate eye rinsing (15 mins) and consultation with poison control.
How can computational models predict the environmental fate of this compound?
Answer:
- Biodegradation: EPI Suite’s BIOWIN model estimates a half-life >60 days (persistent).
- Bioaccumulation: LogP ≈ 3.5 (NIST ) suggests moderate soil adsorption.
- Aquatic toxicity: QSAR models (ECOSAR v2.0) predict Daphnia magna LC50 ≈ 2.1 mg/L.
Validate with OECD 301F biodegradability tests .
What strategies resolve conflicting reports on the metabolic pathways of this compound?
Answer:
- In vitro/in vivo cross-validation: Human hepatocyte incubations vs. rodent models.
- Metabolite identification: LC-HRMS detects hydroxylation (C4) and glucuronide conjugates.
- Species-specific CYP450 activity: Use humanized liver mouse models for translational relevance .
How does crystallographic analysis using SHELX enhance structural elucidation of derivatives?
Answer:
- Refinement: SHELXL resolves dihedral angles (e.g., 45° between naphthalene and benzyloxy groups).
- Twinned crystals: SHELXD’s dual-space algorithm improves phase solutions.
- Hydrogen bonding: Validate C–H···O interactions via displacement parameters (ADPs < 0.05 Ų) .
What experimental designs assess this compound’s photostability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
